molecular formula C9H20NO4PSi B14382723 Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 88631-43-0

Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate

Cat. No.: B14382723
CAS No.: 88631-43-0
M. Wt: 265.32 g/mol
InChI Key: BMDWLXBOONSPKQ-UHFFFAOYSA-N
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Description

Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is a chemical compound that consists of a phosphonate group attached to a cyano and trimethylsilyl-substituted propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of a phosphonate ester with a cyano-substituted trimethylsilyl ether. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the phosphonate group can be oxidized to a phosphate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Various substituted phosphonates.

    Hydrolysis: Phosphonic acids and alcohols.

    Reduction: Amines and reduced phosphonates.

Scientific Research Applications

Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a precursor to biologically active phosphonates.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a leaving group, allowing the cyano-substituted propyl group to react with various nucleophiles. The phosphonate group can also undergo hydrolysis or oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {2-cyano-2-methyl-2-[(trimethylsilyl)oxy]ethyl}phosphonate
  • Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]ethyl}phosphonate

Uniqueness

Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both a cyano group and a trimethylsilyl group on the same carbon atom, which imparts distinct reactivity and stability. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other phosphonates that may lack one or both of these groups.

Properties

CAS No.

88631-43-0

Molecular Formula

C9H20NO4PSi

Molecular Weight

265.32 g/mol

IUPAC Name

3-dimethoxyphosphoryl-2-methyl-2-trimethylsilyloxypropanenitrile

InChI

InChI=1S/C9H20NO4PSi/c1-9(7-10,14-16(4,5)6)8-15(11,12-2)13-3/h8H2,1-6H3

InChI Key

BMDWLXBOONSPKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(OC)OC)(C#N)O[Si](C)(C)C

Origin of Product

United States

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